molecular formula C2H5ClHgO B14740348 Chloro(2-hydroxyethyl)mercury CAS No. 2090-53-1

Chloro(2-hydroxyethyl)mercury

Cat. No.: B14740348
CAS No.: 2090-53-1
M. Wt: 281.10 g/mol
InChI Key: VICZSHULGAWQBF-UHFFFAOYSA-M
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Description

Chloro(2-hydroxyethyl)mercury (Cl-Hg-CH₂CH₂OH) is an organomercury compound characterized by a mercury atom bonded to a chlorine atom and a 2-hydroxyethyl group. Organomercury compounds like this are historically significant in industrial and medicinal applications but are now heavily regulated due to their neurotoxicity and environmental persistence .

Properties

CAS No.

2090-53-1

Molecular Formula

C2H5ClHgO

Molecular Weight

281.10 g/mol

IUPAC Name

chloro(2-hydroxyethyl)mercury

InChI

InChI=1S/C2H5O.ClH.Hg/c1-2-3;;/h3H,1-2H2;1H;/q;;+1/p-1

InChI Key

VICZSHULGAWQBF-UHFFFAOYSA-M

Canonical SMILES

C(C[Hg]Cl)O

Origin of Product

United States

Preparation Methods

The synthesis of Chloro(2-hydroxyethyl)mercury typically involves the reaction of mercury(II) chloride with 2-chloroethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Chloro(2-hydroxyethyl)mercury undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different mercury-containing compounds.

    Reduction: It can be reduced to elemental mercury under specific conditions.

    Substitution: It can undergo substitution reactions where the chloro or hydroxyethyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chloro(2-hydroxyethyl)mercury has been studied for its applications in various scientific fields:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

    Biology: It has been investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.

    Medicine: Research has explored its potential use in medical diagnostics and treatments, particularly in the context of mercury-based therapies.

    Industry: It is used in the production of certain industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Chloro(2-hydroxyethyl)mercury involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzymatic activity. This interaction can disrupt cellular processes and lead to toxic effects. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular redox balance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Chloro(2-hydroxyethyl)mercury with structurally analogous organomercury compounds, highlighting key differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight CAS Number Substituent Toxicity/Stability Data Applications
This compound C₂H₅ClHgO ~281.1 Not available 2-hydroxyethyl High toxicity (inferred from organomercury class) Limited historical use
Chloro(2-hydroxyphenyl)mercury C₆H₅ClHgO 329.15 90-03-9 2-hydroxyphenyl Used as antiseptic (Mercufenol chloride) Discontinued medicinal use
Methoxyethyl mercury chloride C₃H₇ClHgO 295.13 123-88-6 2-methoxyethyl Neurotoxic; used in industrial processes Chlor-alkali industry (historical)
Chloro(2-phenylethyl)mercury C₈H₉ClHg 341.21 27151-79-7 2-phenylethyl Limited data; stable in organic solvents Research chemical
Chloro(4-hydroxyphenyl)mercury C₆H₅ClHgO 329.15 623-07-4 4-hydroxyphenyl Moderate water solubility Laboratory reagent

Key Differences:

  • Substituent Effects: Hydroxyethyl vs. Aromatic vs. Aliphatic: Chloro(2-hydroxyphenyl)mercury exhibits lower volatility and higher stability in aqueous environments than aliphatic analogs like this compound .
  • Toxicity :
    • All listed compounds exhibit high toxicity, but their mechanisms differ. For example, Methoxyethyl mercury chloride disrupts neuronal function, while Chloro(2-hydroxyphenyl)mercury acts as a cellular enzyme inhibitor .
  • Environmental Impact: Studies using Vibrio fischeri bioluminescence assays indicate that organomercury compounds, regardless of substituents, significantly inhibit microbial activity at low concentrations (<1 ppm) .

Research Findings and Industrial Relevance

  • Synthesis and Degradation: Organomercury compounds are typically synthesized via mercuration reactions (e.g., HgCl₂ reacting with alkenes or aromatic rings) . Demercuration procedures, such as treatment with sulfur monochloride (S₂Cl₂), can yield less toxic chlorinated derivatives .
  • Detoxification Challenges :
    • Solid wastes from chloro-alkali industries containing mercury and chlorinated mercury compounds require oxidation with free chlorine or chelation to reduce toxicity, though complete detoxification remains technically challenging .
  • Regulatory Status: The U.S. EPA’s TSCA Mercury Inventory lists numerous organomercury compounds, emphasizing strict controls on their production and disposal .

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